N-Nitrosoglyphosate Sodium: A Technical Overview for Researchers
N-Nitrosoglyphosate Sodium: A Technical Overview for Researchers
CAS Number: 56516-71-3
This technical guide provides a comprehensive overview of N-Nitrosoglyphosate sodium, a compound of significant interest to researchers in the fields of environmental science, toxicology, and drug development. As a nitrosamine (B1359907) degradation product and synthetic impurity of the widely used herbicide glyphosate (B1671968), understanding its properties and biological interactions is of paramount importance.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 56516-71-3 | [3] |
| Molecular Formula | C3H6N2NaO6P | [3] |
| Molecular Weight | 220.05 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Solubility | High solubility in water. May also be soluble in DMSO, Ethanol, or DMF. | [2][4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Data not available for the sodium salt. The parent acid, glyphosate, has pKa values of <2, 2.6, 5.6, and 10.6. | [5][6] |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of N-Nitrosoglyphosate sodium is not extensively documented in publicly available literature. However, a general approach to the synthesis of N-nitroso compounds involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) or an organic nitrite like tert-butyl nitrite.
A plausible synthetic pathway for N-Nitrosoglyphosate would involve the nitrosation of glyphosate. The subsequent formation of the sodium salt would be achieved by reacting the N-Nitrosoglyphosate with a sodium base, such as sodium hydroxide (B78521).
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of N-Nitrosoglyphosate sodium.
Toxicological Profile and Signaling Pathways
N-Nitrosoglyphosate sodium belongs to the nitrosamine class of compounds, which are recognized as a group of impurities of particular concern due to their potential to be activated into genotoxic carcinogens.[5] Regulatory bodies like the US EPA have set strict limits for N-nitrosoglyphosate impurity in glyphosate formulations, typically around 1 ppm.[7]
The general mechanism of toxicity for nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6.[8] This enzymatic process, which occurs via α-hydroxylation, leads to the formation of highly reactive electrophilic diazonium ions. These intermediates can then alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.[9] While this pathway is established for nitrosamines in general, specific studies detailing the signaling pathways directly affected by N-Nitrosoglyphosate are not currently available.
Generalized Signaling Pathway for Nitrosamine-Induced Genotoxicity:
Caption: Generalized metabolic activation and genotoxic mechanism of nitrosamines.
Experimental Protocols: Analytical Methods
Accurate detection and quantification of N-Nitrosoglyphosate sodium are crucial for quality control and research purposes. Two primary analytical methods have been described in the literature: High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection.
HPLC with Post-Column Derivatization
This method involves separating N-Nitrosoglyphosate from the sample matrix using a strong anion exchange (SAX) column, followed by a post-column reaction to produce a colored compound that can be detected spectrophotometrically.[10]
Experimental Parameters:
| Parameter | Description |
| Instrumentation | HPLC system with a pump, sample injector, strong anion exchange (SAX) column (e.g., Whatman Partisil 10 SAX, 25 cm x 4.6 mm I.D.), post-column reactor (including a proportioning pump, mixing coils, and a heated oil bath), and a colorimetric detector set to 550 nm. |
| Mobile Phase | 20 g of ammonium (B1175870) phosphate (B84403) monobasic and 400 mL of methanol (B129727) in 4.0 L of deionized water, with the pH adjusted to 2.1 using 85% phosphoric acid. The mobile phase should be filtered and degassed. |
| Post-Column Reagents | 1. NED/HBr Solution: 4.35 g of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and 500 mL of 48% HBr in 1.0 L of deionized water.2. Sulfanilamide (B372717) Solution: 40.0 g of sulfanilamide, 400 mL of concentrated HCl, and 135 mL of 30% Brij 35 in 4.0 L of deionized water. |
| Sample Preparation | Accurately weigh the sample (e.g., 0.4 g of glyphosate wetcake), add 0.85 mL of 2.5 N NaOH/0.3% hydrogen peroxide, and dilute to 10.0 g with deionized water. |
| Standard Preparation | Prepare a 1000 ppm stock solution of N-Nitrosoglyphosate in deionized water. Prepare working standards in the range of 10-200 ppb by appropriate dilutions of the stock solution. |
| Procedure | 1. Inject a 1 mL sample onto the HPLC system.2. The eluent from the column is mixed with the post-column reagents in the reactor.3. The N-Nitrosoglyphosate reacts with HBr to form a nitrosyl cation, which then reacts with N-(1-naphthyl)ethylenediamine and sulfanilamide to form a purple azo dye.4. The absorbance of the dye is measured at 550 nm. |
Workflow for HPLC with Post-Column Derivatization:
Caption: Workflow for the analysis of N-Nitrosoglyphosate by HPLC with post-column derivatization.
Ion Chromatography with UV Detection
This method provides a direct, simple, and sensitive alternative for the determination of N-Nitrosoglyphosate in technical glyphosate samples without the need for derivatization.[11]
Experimental Parameters:
| Parameter | Description |
| Instrumentation | Ion chromatography system equipped with an anionic column (e.g., Metrosep A Supp 7 250/4.0 mm) and a photodiode array (PDA) or UV detector set to 244 nm. |
| Mobile Phase | A high ionic strength solution containing 0.01 mol/L sodium sulfate (B86663) (Na2SO4) and 0.01 mol/L sodium hydroxide (NaOH) at pH 10. |
| Chromatographic Conditions | - Flow rate: 0.8 mL/min- Injection volume: 40 µL- Column temperature: 25 °C |
| Sample Preparation | Dilute 2 g of the technical glyphosate product with 0.1 mol/L NaOH to a final volume of 10 mL. Stir vigorously for 10 minutes, sonicate for 15 minutes, and filter through a 0.45 µm filter. |
| Standard Preparation | Prepare stock solutions of glyphosate (10.0 g/L in 0.1 mol/L NaOH) and N-Nitrosoglyphosate (500 mg/L in water). Prepare working standards by diluting the stock solutions. Matrix-matched standards are recommended. |
| Procedure | 1. Inject the prepared sample onto the IC system.2. Separate N-Nitrosoglyphosate from the glyphosate matrix.3. Detect N-Nitrosoglyphosate by its UV absorbance at 244 nm. |
Workflow for Ion Chromatography with UV Detection:
Caption: Workflow for the analysis of N-Nitrosoglyphosate by Ion Chromatography with UV detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Nitrosoglyphosate sodium (N-Nitroso-N-(phosphonoMethyl)glycine sodium; Glyphosate-N-nitroso sodium) | 草甘膦杂质 | CAS 56516-71-3 | 美国InvivoChem [invivochem.cn]
- 3. Glyphosate-N-nitroso sodium | C3H6N2NaO6P | CID 46782571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hesiglobal.org [hesiglobal.org]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]
- 8. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fao.org [fao.org]
- 11. scielo.br [scielo.br]
